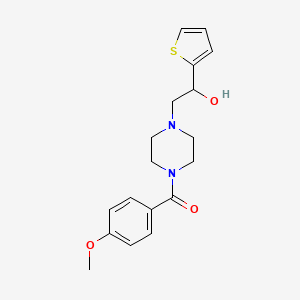

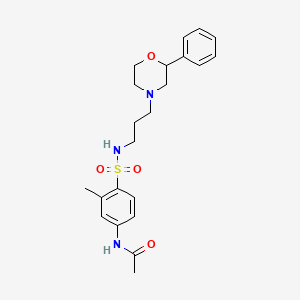

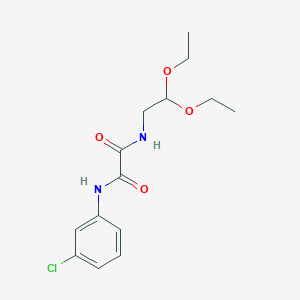

(Z)-2-((4-cyanophenyl)imino)-N-phenyl-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of aroyl isocyanate and 4-aminobenzonitrile . A practical synthesis method for one key intermediate of ETV, a drug used for individuals infected with HIV-1, has been developed using a microwave-promoted amination . Cyanoacetohydrazides have also been used as precursors in reactions leading to the construction of heterocycles .Chemical Reactions Analysis

The chemical reactivity of similar compounds involves various reactions. For instance, imines can be hydrolyzed back to aldehydes (or ketones) and an amine when treated with water . Cyanoacetohydrazides can act as both an N- and C-nucleophile, undergoing reactions with various reactants to synthesize a variety of polyfunctional heterocyclic compounds .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Chromene Derivatives

A notable application involves the synthesis of 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives through an efficient one-pot domino synthesis, highlighting the compound's role in generating structurally complex and biologically relevant molecules with up to 92% yields. This method also employs multicomponent reactions, demonstrating the compound's versatility in organic synthesis (Gyuris et al., 2011).

Eco-friendly Synthetic Approaches

The compound is also central to developing eco-friendly synthetic methods. For instance, new 2-imino-2H-chromene-3-carboxamides were synthesized in excellent yield using a green chemistry approach, emphasizing the environmental benefits of these methods (Proença & Costa, 2008).

Biological Applications

Antimicrobial Activity

Research on N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides has uncovered their antimicrobial properties, with certain derivatives showing effectiveness against microbes. This suggests potential applications in developing new antimicrobial agents (Ukhov et al., 2021).

Anticancer Potential

Synthesis and evaluation of 2-imino-2H-chromene-3(N-aryl)carboxamides have shown cytotoxic activities against human cancer cell lines, indicating their potential as anticancer agents. The structural modification of these compounds could lead to the development of novel cancer therapies (Gill, Kumari, & Bariwal, 2016).

Material Science Applications

Polymer Synthesis

The compound's derivatives have been explored in the synthesis of poly(phthalazinone ether amide)s with terminal cyano groups, highlighting their application in creating processable and heat-resistant polymeric materials. This work underscores the importance of such compounds in developing advanced materials with specific properties (Yu et al., 2009).

Propriétés

IUPAC Name |

2-(4-cyanophenyl)imino-N-phenylchromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O2/c24-15-16-10-12-19(13-11-16)26-23-20(14-17-6-4-5-9-21(17)28-23)22(27)25-18-7-2-1-3-8-18/h1-14H,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSGFFKWGLESPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dichloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2371227.png)

![N-(2-chlorobenzyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2371235.png)

![2-[3-(benzenesulfonyl)-6-ethyl-2-oxoquinolin-1-yl]-N-propan-2-ylacetamide](/img/structure/B2371241.png)

![Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2371246.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2371248.png)